molecular formula C16H17N3O B2776547 2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile CAS No. 1498592-04-3

2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile

Cat. No. B2776547
CAS RN: 1498592-04-3
M. Wt: 267.332
InChI Key: NBLGYCPHFYNKSP-UHFFFAOYSA-N
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Description

“2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile”, has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” would include this piperidine ring, along with a quinoline ring and a hydroxymethyl group.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite complex, involving intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Fluorescence Probes for DNA Detection

A novel synthesis of benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, has been accomplished using an uncatalyzed amination protocol under microwave heating. These compounds exhibit spectroscopic properties that offer potential applications as DNA-specific fluorescent probes, showcasing significantly enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their utility in biological labeling and detection (Perin et al., 2011).

Anticancer Activities

Quinoline derivatives have shown promising results in the induction of apoptosis and cell cycle arrest in cancer cells. A set of pyranoquinoline derivatives prepared via microwave irradiation exhibited potent cytotoxic effects against various human cancer cell lines, inducing cell cycle arrest at the G2/M phases and triggering apoptosis (Fouda et al., 2019). Additionally, pyrano[3, 2-c]chromene derivatives synthesized through a one-pot three-component condensation reaction showed excellent antitumor activity against breast, colon, and liver cancer cell lines, with compounds inducing cell cycle arrest and apoptosis (El-Agrody et al., 2020).

Corrosion Inhibition

Quinoline derivatives have also been explored for their corrosion inhibition capabilities. A computational study on novel quinoline derivatives against the corrosion of iron using quantum chemical and molecular dynamics simulation approaches revealed significant inhibition efficiencies, which are in good agreement with experimental results, demonstrating their potential as corrosion inhibitors (Erdoğan et al., 2017). Another study on the corrosion mitigation effect of quinoline derivatives on mild steel in acidic medium confirmed their high inhibition efficiency, further supported by electrochemical measurements and surface analysis techniques (Singh et al., 2016).

Green Corrosion Inhibitors

Quinoline derivatives have been identified as potential green corrosion inhibitors for metals in acidic mediums. Investigations using electrochemical techniques have shown that these derivatives act as cathodic inhibitors, significantly enhancing corrosion protection efficiency (Douche et al., 2020).

Future Directions

The future directions in the research and development of piperidine derivatives like “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-9-13-8-16(18-15-6-2-1-5-14(13)15)19-7-3-4-12(10-19)11-20/h1-2,5-6,8,12,20H,3-4,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLGYCPHFYNKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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